![molecular formula C21H27N3O B5861987 N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5861987.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide, also known as MPBP, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Wirkmechanismus
The exact mechanism of action of N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic effects. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine and acetylcholine levels in the brain, which may be responsible for its therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide is that it has been extensively studied and its pharmacological properties are well understood. This makes it a useful tool for researchers studying the mechanisms of neurodegenerative disorders, schizophrenia, and cancer. However, one limitation is that its potential therapeutic applications have not yet been fully explored in clinical trials, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an antipsychotic agent in the treatment of schizophrenia. Additionally, further research is needed to explore its potential anti-tumor effects and its safety and efficacy in humans.
Synthesemethoden
The synthesis of N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide involves the condensation of N-(4-biphenyl)carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In psychiatry, N-[3-(4-methyl-1-piperazinyl)propyl]-4-biphenylcarboxamide has been studied as a potential antipsychotic agent and may be useful in the treatment of schizophrenia. In oncology, it has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-23-14-16-24(17-15-23)13-5-12-22-21(25)20-10-8-19(9-11-20)18-6-3-2-4-7-18/h2-4,6-11H,5,12-17H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHPVHCKERPZAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.